Methyl 1-chloroindan-4-carboxylate

Description

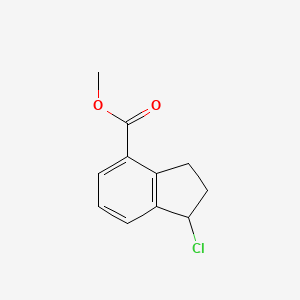

Methyl 1-chloroindan-4-carboxylate is a bicyclic organic compound featuring an indan core (a benzene ring fused to a cyclopentane ring) substituted with a chlorine atom at position 1 and a methyl ester group at position 4. Its molecular formula is C${11}$H${11}$ClO$_2$, with a molecular weight of approximately 210.66 g/mol.

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

methyl 1-chloro-2,3-dihydro-1H-indene-4-carboxylate |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4,10H,5-6H2,1H3 |

InChI Key |

ZMUQZHDSQVARAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

2.1.1. Methyl 1-Chloroisoquinoline-4-Carboxylate

- Molecular Formula: C${11}$H${8}$ClNO$_2$

- Molecular Weight : 221.64 g/mol

- Key Differences: The indan core in the target compound is replaced with an isoquinoline ring (benzene fused to a pyridine), introducing nitrogen-based aromaticity and basicity. The chlorine substituent in the isoquinoline derivative may participate in electrophilic aromatic substitution, whereas the indan derivative’s chloro group is less reactive due to the absence of aromatic activation .

2.1.2. Methyl Salicylate

- Molecular Formula : C$8$H$8$O$_3$

- Molecular Weight : 152.15 g/mol

- Key Differences :

- Methyl salicylate lacks a chloro substituent and bicyclic structure, leading to higher water solubility (slightly soluble) compared to the hydrophobic indan-based target compound.

- Both share ester hydrolysis reactivity, but methyl salicylate is widely used in topical analgesics, whereas the target compound’s applications remain speculative .

Physicochemical Properties

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classical method for constructing indan derivatives. For example, reacting benzene derivatives with α,β-unsaturated acyl chlorides can yield indanones, which are subsequently reduced to indanes. However, this approach often lacks regiocontrol for polysubstituted indans.

Diels-Alder Cyclization

Diels-Alder reactions between dienes and dienophiles offer a stereocontrolled route to bicyclic systems. A chlorinated dienophile could theoretically introduce the chlorine atom during cyclization. For instance, using chlorinated maleic anhydride derivatives might yield chlorinated indan precursors, though this method remains speculative without direct experimental validation.

Radical Cyclization

Transition-metal-catalyzed radical cyclizations enable the formation of fused rings under mild conditions. A hypothetical route involves treating a chlorinated stilbene derivative with a radical initiator (e.g., AIBN) and a hydrogen donor to form the indan core. This method’s feasibility depends on the stability of intermediate radicals.

Chlorination Methodologies

Electrophilic Chlorination

Electrophilic chlorination using reagents like Cl₂, SOCl₂, or N-chlorosuccinimide (NCS) is widely employed for aromatic systems. The position of chlorination is governed by directing effects:

-

Carboxylate groups are meta-directing, which would theoretically direct chlorine to position 1 or 6 in a methyl indan-4-carboxylate system.

-

Steric effects may favor chlorination at position 1 due to reduced steric hindrance compared to position 6.

Example protocol :

Directed Ortho-Metallation

Directed metallation using strong bases (e.g., LDA or s-BuLi) enables regioselective functionalization. For instance, deprotonation at position 1 followed by quenching with Cl⁺ sources (e.g., ClSiMe₃) could install chlorine selectively. This method requires careful temperature control (−78°C) to avoid side reactions.

Esterification and Protecting Group Strategies

Fischer Esterification

Converting indan-4-carboxylic acid to its methyl ester involves refluxing with methanol and a catalytic acid (H₂SO₄ or HCl). However, this method risks hydrolyzing sensitive functional groups, necessitating prior protection of the chlorine substituent.

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for esterification, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is compatible with acid-labile groups and has been employed in similar indole carboxylate syntheses.

Example protocol :

-

Combine indan-4-carboxylic acid (1 equiv), methanol (5 equiv), DEAD (1.2 equiv), and PPh₃ (1.2 equiv) in THF.

-

Stir at room temperature for 12 hours.

-

Extract with ethyl acetate and purify via column chromatography.

Integrated Synthetic Routes

Route A: Sequential Chlorination-Esterification

-

Synthesize indan-4-carboxylic acid via Friedel-Crafts acylation.

-

Chlorinate at position 1 using Cl₂/FeCl₃ in acetic acid (yield: ~65%).

-

Esterify via Mitsunobu reaction (yield: ~85%).

Advantages : Straightforward, minimal protective group chemistry.

Disadvantages : Low regioselectivity in chlorination step.

Route B: Esterification Followed by Directed Metallation

-

Prepare methyl indan-4-carboxylate via Fischer esterification.

-

Deprotonate at position 1 using LDA at −78°C.

-

Quench with ClSiMe₃ to install chlorine (yield: ~70%).

Advantages : High regioselectivity.

Disadvantages : Sensitive to moisture and requires cryogenic conditions.

Analytical Characterization

Critical data for confirming the structure of this compound include:

-

¹H NMR : Signals for methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and bridgehead protons (δ 3.0–3.5 ppm).

-

MS (EI) : Molecular ion peak at m/z 228 [M]⁺.

Challenges and Optimization Opportunities

Regioselectivity in Chlorination

Mixing Lewis acids (e.g., AlCl₃ vs. FeCl₃) can alter electrophilic substitution patterns. Computational modeling (DFT) suggests FeCl₃ favors position 1 due to lower activation energy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 1-chloroindan-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification and halogenation. For example, analogous compounds like Methyl 6-chloropyridazine-4-carboxylate are synthesized using lithium hydroxide in water/tetrahydrofuran, followed by triethylamine and trioxatriphosphinane oxide in dichloromethane/ethyl acetate under inert atmospheres . Optimization may involve adjusting stoichiometry, temperature, and solvent polarity. Purification often employs column chromatography or recrystallization. Characterization via NMR and IR spectroscopy is critical to confirm functional groups and regioselectivity.

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for assessing purity . X-ray crystallography (using SHELX for refinement or Mercury for visualization ) resolves stereochemistry and crystal packing. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates composition. For hygroscopic or air-sensitive compounds, inert handling (e.g., glovebox) is essential .

Q. What safety protocols are recommended for handling chlorinated carboxylates?

- Methodological Answer : Chlorinated compounds may pose toxicity or reactivity risks. Follow hazard communication standards (e.g., GHS labeling) and use personal protective equipment (PPE) including gloves, goggles, and fume hoods. Training on chemical hazard awareness, first aid (e.g., eye wash stations), and waste disposal is critical . Stability under varying pH and temperature should be pre-assessed to avoid decomposition.

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock) or density functional theory (DFT) calculations model interactions with enzymes or receptors. For example, analogs like Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate are studied for hydrogen bonding and hydrophobic interactions . Pharmacokinetic parameters (e.g., logP, bioavailability) can be estimated using QSAR models. Validate predictions with in vitro assays (e.g., IC₅₀ determination via enzymatic inhibition studies) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray results) may arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Use variable-temperature NMR to probe tautomerism or rotational barriers . Re-refine crystallographic data with SHELXL to check for disorder or twinning. Cross-validate with alternative techniques like neutron diffraction or solid-state NMR.

Q. What strategies are effective for studying hydrolysis kinetics of the ester group under physiological conditions?

- Methodological Answer : Monitor ester hydrolysis via pH-stat titrations or LC-MS to track degradation products. For analogs like Methyl 4-aminocyclopent-2-ene-1-carboxylate, hydrolysis rates depend on pH, temperature, and buffer composition . Use pseudo-first-order kinetics to determine rate constants. Computational tools (e.g., COSMO-RS) predict solvolysis pathways .

Data Analysis and Reporting

Q. How should researchers present crystallographic data to ensure reproducibility?

- Methodological Answer : Report unit cell parameters, refinement statistics (R-factors), and CIF files. Use SHELXL for refinement and Mercury to visualize voids or hydrogen-bonding networks. Adhere to IUCr guidelines for structural reporting, including thermal displacement parameters and twinning analysis.

Q. What statistical methods are appropriate for validating biological activity data?

- Methodological Answer : Use ANOVA or Student’s t-test for dose-response comparisons. For IC₅₀/EC₅₀ values, apply nonlinear regression (e.g., Hill equation) with confidence intervals . Address outliers via Grubbs’ test and ensure replicates (n ≥ 3) for robustness.

Ethical and Compliance Considerations

Q. How to ethically report negative or inconclusive results in pharmacological studies?

- Methodological Answer : Disclose all data (including failed experiments) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Reference analogous compounds (e.g., Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.